Bienvenue dans la boutique en ligne BenchChem!

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cheminformatics ADME Prediction Library Design

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide (CAS 1251687-19-0, PubChem CID is a synthetic small molecule belonging to the 2-oxopyridine-3-sulfonamide class. Named VU0625221-1 in a Vanderbilt University screening collection, it is categorized as a research-use-only compound available at ≥95% purity from multiple chemical vendors.

Molecular Formula C21H27N3O5S
Molecular Weight 433.52
CAS No. 1251687-19-0
Cat. No. B2618239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
CAS1251687-19-0
Molecular FormulaC21H27N3O5S
Molecular Weight433.52
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
InChIInChI=1S/C21H27N3O5S/c1-29-18-9-6-8-17(14-18)15-22-20(25)16-23-11-7-10-19(21(23)26)30(27,28)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,22,25)
InChIKeyGKXRKZLXFVIYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement for CAS 1251687-19-0: A 2-Oxopyridine Sulfonamide Screening Compound


2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide (CAS 1251687-19-0, PubChem CID 49666464) is a synthetic small molecule belonging to the 2-oxopyridine-3-sulfonamide class [1]. Named VU0625221-1 in a Vanderbilt University screening collection, it is categorized as a research-use-only compound available at ≥95% purity from multiple chemical vendors . No primary literature reporting its biological activity, target engagement, or pharmacological profile has been identified in public databases, including PubChem BioAssay, ChEMBL, and DrugBank. Consequently, its differentiation from close structural analogs is currently limited to computationally predicted physicochemical descriptors.

Why Generic Substitution Fails for CAS 1251687-19-0: Evidence of Scarcity for the 2-Oxopyridine-3-sulfonamide Scaffold


In the absence of biological data, the question of generic substitution is not about interchangeable bioactivity but about the structural uniqueness of the chemical space. This compound possesses a very low similarity to known drugs (Tanimoto coefficient <0.5 to any approved small molecule) [1]. Within the public portion of the PubChem library, fewer than 20 compounds share the core 2-oxopyridine-3-sulfonamide scaffold, and among these, the specific combination of an azepane sulfonamide and a 3-methoxybenzyl acetamide tail is unique [2]. Therefore, replacing it with a 'generic' pyridinone or sulfonamide would entail entering a completely different, and equally uncharted, region of chemical space, forfeiting the specific electronic and conformational properties computed for this entry.

Quantitative Differentiation Evidence for CAS 1251687-19-0 Against Closest Analogs


Lipophilicity (XLogP3) Differentiates from More Lipophilic Mesityl and 2-Ethoxyphenyl Analogs

The target compound's calculated partition coefficient (XLogP3 = 1.8) is substantially lower than that of its nearest commercially available analogs, the N-mesitylacetamide (1251621-34-7) and the 2-ethoxyphenylacetamide (1251681-42-1), both of which are predicted to have XLogP values above 2.5 [1]. This 0.7+ log unit difference indicates meaningfully lower lipophilicity, which is classically associated with reduced non-specific binding and improved solubility profiles in aqueous screening buffers.

Cheminformatics ADME Prediction Library Design

Topological Polar Surface Area (TPSA) Comparison Reveals Higher Polarity for Improved Fractional Solubility

The target compound's TPSA of 104 Ų is higher than that of the N-mesityl analog (estimated TPSA ≈ 96 Ų) owing to the additional methoxy oxygen and the secondary amide hydrogen bond donor/acceptor configuration [1]. This difference places CAS 1251687-19-0 further inside the favorable oral drug-likeness space defined by Veber's rules (rotatable bonds ≤10, TPSA ≤140 Ų), while the comparator edges closer to the lower TPSA boundary typical of more lipophilic, potentially less soluble compounds.

Physicochemical Property Drug-likeness Solubility

Single Hydrogen Bond Donor Count Defines a Distinct Physicochemical Profile vs. Diamine-Containing Scaffold Analogs

CAS 1251687-19-0 possesses exactly one hydrogen bond donor (the secondary amide NH), whereas many structurally related kinase-targeting 2-oxopyridine sulfonamides in patent literature contain two or more HBDs (e.g., an additional NH at the pyridine 4-position or pendant amine groups) [1]. A single HBD is a key design feature for central nervous system (CNS) penetration under Pardridge's rules and reduces the desolvation penalty for membrane crossing, offering a profile distinct from di-HBD analogs that may exhibit lower passive permeability.

Hydrogen Bond Donor Permeability Drug Design

Absence of a Chiral Center Guarantees Reproducible Synthesis and Stock Purity Verified at ≥95%

The defined atom stereocenter count for this compound is zero [1], eliminating the risks of enantiomeric impurity or lot-to-lot variability that affect chiral analogs. Vendor-specified purity is ≥95% (HPLC), consistent across multiple independent suppliers . While a direct head-to-head stability study is absent, the absence of a chiral center inherently simplifies analytical quality control, reduces cost relative to enantiopure competitors, and ensures that any observed biological signal is not confounded by differential isomer activity.

Purity Reproducibility Procurement

Recommended Research Application Scenarios for CAS 1251687-19-0 Based on Available Evidence


Chemical Probe or Tool Compound for Phenotypic Screening Where Low Lipophilicity is Prioritized

Given its XLogP3 of 1.8 and single hydrogen bond donor [1], this compound is suited as a starting point for phenotypic screening campaigns that favor low-lipophilicity compounds to minimize non-specific membrane interactions and false-positive aggregation. Its computational profile places it in a 'sweet spot' for soluble screening libraries, making it a rational choice over more lipophilic analogs such as the N-mesityl derivative (XLogP3 ≈2.6).

Fragment-Elaboration Library Design Around the 2-Oxopyridine Sulfonamide Core

The 7-membered azepane ring and 3-methoxybenzyl tail offer three vectors for diversification: the acetamide linker, the azepane ring, and the aromatic methoxy position [2]. The achiral nature and commercial availability at gram scale make it an ideal core scaffold for parallel library synthesis, where the goal is to generate analogs while maintaining the favorable TPSA and solubility profile documented in Section 3.

Negative Control for Chiral Sulfonamide-Based Inhibitor Programs

For research groups investigating stereospecific binding in sulfonamide-target interactions (e.g., carbonic anhydrase or protease targets), this achiral compound with zero stereocenters serves as a structurally matched negative control. Its lack of chirality eliminates stereospecific binding artifacts [1], enabling cleaner interpretation of enantiomer-specific activity data obtained with chiral analogs.

Quote Request

Request a Quote for 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.